molecular formula C7H5BrFNO B598265 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone CAS No. 1202854-31-6

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

Cat. No.: B598265
CAS No.: 1202854-31-6
M. Wt: 218.025
InChI Key: YWKVFTOAIIFNSJ-UHFFFAOYSA-N
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Description

Contextualization of Pyridinyl Ethanone (B97240) Scaffolds in Organic Chemistry

Pyridinyl ethanone scaffolds are significant structural motifs in the field of organic chemistry, serving as foundational frameworks in the synthesis of a wide array of chemical compounds. nih.gov The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a common feature in many natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.gov This prevalence in nature has spurred considerable interest in pyridine-containing compounds within various research domains. nih.gov

The versatility of the pyridine scaffold lies in its capacity for chemical modification, allowing for the introduction of different functional groups, which in turn influences the compound's pharmacological and chemical properties. nih.gov Pyridine derivatives are integral building blocks in the pharmaceutical and material sciences industries. iipseries.org In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to the development of numerous therapeutic agents. researchgate.netnih.gov The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable characteristic for pharmaceutical compounds. nih.gov

The ethanone group attached to the pyridine ring provides a reactive site for further chemical transformations, enabling the construction of more complex molecules. The development of efficient synthetic methods to access and modify pyridinyl ethanone scaffolds is an ongoing area of research, with techniques such as transition metal-catalyzed reactions and C-H activation playing a crucial role. iipseries.org These methods facilitate the late-stage diversification of compounds, simplifying the synthesis of complex pyridine derivatives for applications in drug discovery and organic synthesis. iipseries.org

Rationale for Academic Inquiry on Bromo-Fluoro-Pyridinyl Ethanones

The academic interest in bromo-fluoro-pyridinyl ethanones stems from the unique properties imparted by the halogen substituents on the pyridine ring. The presence of bromine and fluorine atoms significantly influences the electronic properties, reactivity, and potential biological activity of the molecule.

Fluorine, being the most electronegative element, can alter the acidity of nearby protons and influence the binding affinity of the molecule to biological targets. The introduction of fluorine can also enhance metabolic stability and membrane permeability, properties that are highly advantageous in drug design. Bromine, on the other hand, serves as a versatile functional handle for further synthetic modifications, particularly in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The specific placement of these halogens on the pyridinyl ethanone framework allows for fine-tuning of the molecule's characteristics. For instance, a fluorine atom at the 2-position of the pyridine ring can deactivate the ring towards certain reactions, directing subsequent substitutions to other positions. The bromine atom's position can also dictate the regioselectivity of further chemical transformations. This ability to precisely modify the structure of bromo-fluoro-pyridinyl ethanones makes them valuable intermediates in the synthesis of complex and potentially bioactive molecules.

Scope and Objectives of Research on 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

Research on this compound is focused on its role as a key building block in organic synthesis, particularly for the creation of more complex heterocyclic compounds. bldpharm.com The primary objectives of investigating this specific compound include:

Elucidation of its chemical properties and reactivity: Understanding how the bromine and fluorine substituents on the pyridine ring influence its chemical behavior is fundamental. This includes studying its reactions with various reagents to explore the scope of its synthetic utility.

Development of efficient synthetic routes: A key goal is to establish straightforward and high-yielding methods for the synthesis of this compound itself, as well as its subsequent use in the preparation of other compounds.

Exploration of its potential as a precursor to biologically active molecules: Given the prevalence of pyridine scaffolds in pharmaceuticals, a significant objective is to utilize this compound as a starting material for the synthesis of novel molecules with potential therapeutic applications. The unique combination of the bromo and fluoro substituents offers opportunities to create derivatives with distinct biological profiles.

The research into this compound contributes to the broader field of heterocyclic chemistry and medicinal chemistry by providing a versatile and functionalized building block for the synthesis of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKVFTOAIIFNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone

Precursor Synthesis and Halogenation Strategies

The construction of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hinges on the successful synthesis of its key precursor, 1-(2-fluoropyridin-4-yl)ethanone, followed by a selective halogenation reaction.

Alpha-Halogenation of Pyridinyl Ketones

The final step in the primary synthetic route to this compound is the alpha-halogenation of the precursor ketone, 1-(2-fluoropyridin-4-yl)ethanone. This reaction introduces a bromine atom at the carbon atom adjacent to the carbonyl group. A common and effective method for this transformation is the use of bromine (Br₂) in an acidic medium, such as acetic acid. masterorganicchemistry.comnih.gov The reaction proceeds through an acid-catalyzed enolization of the ketone, which then acts as a nucleophile to attack the electrophilic bromine. masterorganicchemistry.com The acidic conditions are crucial as they facilitate the formation of the enol intermediate, which is the reactive species in the halogenation process. masterorganicchemistry.com Under these conditions, typically only one alpha-hydrogen is replaced by a halogen. masterorganicchemistry.com

Another widely employed reagent for alpha-bromination is N-bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org NBS is a convenient and safer alternative to liquid bromine and is often used in conjunction with a radical initiator or under acidic conditions. wikipedia.org The Wohl-Ziegler reaction, for instance, utilizes NBS for allylic and benzylic brominations, a principle that can be adapted for the alpha-bromination of ketones. wikipedia.org

Regiospecific Bromination Techniques

Achieving regiospecificity in the bromination of pyridinyl ketones is paramount to ensure the desired product is obtained. In the case of 1-(2-fluoropyridin-4-yl)ethanone, the goal is to selectively brominate the alpha-carbon of the acetyl group without affecting the pyridine (B92270) ring. The use of bromodimethylsulfonium bromide (BDMS) has been reported as an effective and regioselective reagent for the alpha-monobromination of β-keto esters and 1,3-diketones, offering a mild alternative to molecular bromine. acs.org This method often proceeds with high chemoselectivity and does not require a catalyst. acs.org

Furthermore, controlling the reaction conditions, such as temperature and the choice of solvent, plays a critical role in directing the bromination. For instance, carrying out the reaction at low temperatures can help to minimize side reactions and the formation of poly-brominated products.

Introduction of Fluorine via Nucleophilic Fluorination or Electrophilic Fluorination

The fluorine atom on the pyridine ring is a key feature of the target molecule. Its introduction is typically achieved during the synthesis of the precursor. One common strategy is to start with a pre-fluorinated building block, such as 2-fluoro-4-picoline (2-fluoro-4-methylpyridine). sigmaaldrich.com In this approach, the fluorine atom is already in place, and subsequent reactions focus on elaborating the side chain.

Alternatively, fluorine can be introduced onto the pyridine ring using fluorinating reagents. Nucleophilic fluorination is a common method where a leaving group on the pyridine ring, such as a chlorine or nitro group, is displaced by a fluoride (B91410) ion from a source like potassium fluoride or cesium fluoride. For the synthesis of 2-aminopyridine (B139424) derivatives, a transition-metal-free nucleophilic substitution of 2-fluoropyridine (B1216828) has been developed. nih.gov

Electrophilic fluorination, while less common for electron-deficient rings like pyridine, can be achieved using powerful electrophilic fluorinating agents such as Selectfluor®. researchgate.net This method allows for the direct C-H fluorination of certain activated pyridine derivatives.

Optimized Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the alpha-bromination step, careful control of stoichiometry, temperature, and reaction time is essential. Using a slight excess of the brominating agent, such as 1.1 equivalents of Br₂, can help to ensure complete conversion of the starting ketone. nih.gov However, a large excess should be avoided to prevent the formation of di-brominated byproducts.

The reaction temperature is another critical parameter. While some brominations are carried out at room temperature, others may require heating to achieve a reasonable reaction rate. For example, the bromination of certain acetophenone (B1666503) derivatives has been optimized at 90 °C. acs.org For the specific synthesis of this compound, the reaction progress should be carefully monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-reaction.

Purification of the final product is also a key step for obtaining a high-purity compound. This is often achieved through crystallization or column chromatography. For instance, the crude product from a bromination reaction can be purified by recrystallization from a suitable solvent like ethanol. organic-chemistry.org

ParameterConditionRationale
Brominating Agent Br₂ in Acetic Acid or NBSEffective and well-established for alpha-bromination of ketones. masterorganicchemistry.comnih.govorganic-chemistry.org
Stoichiometry Slight excess of brominating agent (e.g., 1.1 eq)Ensures complete conversion of the starting material. nih.gov
Temperature Optimized based on substrate reactivity (e.g., 90 °C)Balances reaction rate and selectivity, minimizing byproducts. acs.org
Reaction Time Monitored by TLCPrevents over-reaction and formation of impurities.
Purification Crystallization or Column ChromatographyIsolates the target compound in high purity. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

One approach is the use of safer and less hazardous reagents. For instance, employing N-bromosuccinimide (NBS) as a brominating agent is generally considered a greener alternative to using elemental bromine due to its solid nature and reduced volatility. wikipedia.org The development of catalytic bromination methods also aligns with green chemistry principles by reducing the amount of reagent required. For example, catalytic amounts of mandelic acid have been shown to enhance the reactivity of NBS in aromatic bromination under aqueous conditions. nsf.gov

The choice of solvent is another important consideration. Traditional solvents like carbon tetrachloride, which was commonly used in Wohl-Ziegler reactions, are now known to be toxic and environmentally harmful. wikipedia.org The use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. nih.govrsc.org For example, a one-pot synthesis of α-bromo ketones from secondary alcohols has been developed using the environmentally benign oxidizing agent Oxone. rsc.org

Green ApproachExampleBenefit
Safer Reagents Use of NBS instead of Br₂Reduced hazard and easier handling. wikipedia.org
Catalysis Mandelic acid catalyzed bromination with NBSReduces reagent waste and can enable milder conditions. nsf.gov
Greener Solvents Use of water or ethanolReduces environmental impact compared to halogenated solvents. nih.govrsc.org
One-Pot Synthesis Synthesis from secondary alcohols using OxoneReduces the number of steps and waste generated. rsc.org

Alternative Synthetic Routes and Comparative Analysis

Besides the primary route involving the bromination of a pre-synthesized ketone, alternative pathways to this compound can be considered.

One potential alternative involves a one-pot synthesis from a secondary alcohol precursor, 1-(2-fluoropyridin-4-yl)ethanol. This method would involve the in-situ oxidation of the alcohol to the corresponding ketone, followed by immediate alpha-bromination. Such a one-pot procedure has been reported for the synthesis of other α-bromo ketones using reagents like ammonium (B1175870) bromide and Oxone, offering a more streamlined and potentially greener approach. rsc.org

Another alternative could involve the use of a Grignard reagent. For instance, the precursor ketone, 1-(2-fluoropyridin-4-yl)ethanone, could potentially be synthesized by reacting 2-fluoropyridine-4-carbonitrile with methylmagnesium bromide, followed by acidic workup. masterorganicchemistry.com This method provides a different disconnection approach to the precursor.

RouteStarting MaterialKey StepsAdvantagesDisadvantages
Primary Route 1-(2-fluoropyridin-4-yl)ethanoneAlpha-brominationWell-established, generally reliable.Requires synthesis of the precursor ketone.
One-Pot from Alcohol 1-(2-fluoropyridin-4-yl)ethanolIn-situ oxidation and brominationImproved step economy, potentially greener. rsc.orgMay require complex optimization.
Grignard Route 2-fluoropyridine-4-carbonitrileGrignard reaction with MeMgBr, then brominationDifferent disconnection approach.Dependent on precursor availability and stability. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The most prominent feature of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is the α-bromo ketone functionality. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This facilitates SN2-type reactions where the bromine is displaced by a variety of nucleophiles. youtube.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., in Imidazole (B134444), Thiazole (B1198619), Pyran-2,5-dione Synthesis)

The reaction of α-bromo ketones with nitrogen-containing nucleophiles is a well-established method for the synthesis of various nitrogen-containing heterocycles.

Imidazole Synthesis: While direct synthesis of imidazoles using this compound is not extensively detailed, the general Hantzsch-type synthesis involves the reaction of an α-haloketone with an amidine. In a related context, 1,2,4,5-tetrasubstituted imidazoles are synthesized through a four-component reaction involving a 1,2-diketone, an aldehyde, ammonium (B1175870) acetate, and a primary aromatic amine, showcasing the versatility of ketone-based precursors in imidazole synthesis. nih.gov The reaction of 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with reagents like hydroxylamine (B1172632) hydrochloride demonstrates transformations of related ketone structures. nih.gov

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that utilizes α-haloketones. The reaction of this compound with a thioamide, such as thioacetamide (B46855) or thiourea (B124793), would lead to the formation of a 2-aminothiazole (B372263) derivative bearing the 2-fluoropyridin-4-yl substituent. nih.govnih.gov This reaction proceeds via initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by cyclization and dehydration to form the thiazole ring. This method is widely used for creating diverse thiazole derivatives. researchgate.net

The table below summarizes the synthesis of thiazoles using α-bromoacetophenone analogs.

Reactant 1Reactant 2Product TypeReference
2-bromo-1-(4-halophenyl)ethan-1-oneThioacetamide4-(4-halophenyl)-2-methylthiazole nih.gov
2‐bromo‐4′‐substituted acetophenone (B1666503)Thiourea4-aryl-2-aminothiazole nih.gov

Reactions with Oxygen-Containing Nucleophiles

The electrophilic α-carbon can also react with oxygen-based nucleophiles. For instance, reaction with carboxylates would yield the corresponding ester. Hydrolysis, typically under basic conditions, would replace the bromine with a hydroxyl group, forming 2-hydroxy-1-(2-fluoropyridin-4-yl)ethanone. A related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is noted as a widely used intermediate in the synthesis of various compounds. nih.gov

Reactions with Sulfur-Containing Nucleophiles

Sulfur nucleophiles, known for their high nucleophilicity, react readily with α-bromo ketones. msu.edu For example, reaction with thiols (R-SH) in the presence of a weak base would yield the corresponding α-thioether ketone. The reaction with thiocyanate (B1210189) salts can produce α-thiocyanato ketones, which are versatile intermediates themselves. In one synthetic application, 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone is coupled with 1-substituted-1H-tetrazole-5-thiol building blocks via S-alkylation. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of a fluorine atom and a bromoacetyl group, both being electron-withdrawing, further deactivates the ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyridine ring of this compound are expected to be difficult and require harsh conditions. Any substitution would likely be directed to the positions meta to the nitrogen and the other substituents.

Carbonyl Reactivity and Derivatization via the Ethanone (B97240) Moiety

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack, leading to a variety of derivatizations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield 2-bromo-1-(2-fluoropyridin-4-yl)ethanol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds in the presence of a base can lead to the formation of a new carbon-carbon double bond.

Oxime Formation: As seen with related ketones, the carbonyl group can react with hydroxylamine hydrochloride to form the corresponding oxime. nih.gov

The table below shows examples of derivatization reactions on the ethanone moiety of related compounds.

Starting MaterialReagentProductReference
2-((4-acetylphenyl)amino)-1-phenylethan-1-oneHydroxylamine hydrochloride, Sodium acetate2-((4-((1-(Hydroxyimino)ethyl)phenyl)amino)-1-phenylethan-1-one oxime nih.gov
1-(4-fluorophenyl)-2-phenyl ethanoneSulphuryl chloride or Bromine2-halo-1-(4-fluorophenyl)-2-phenyl ethanone google.com

Rearrangement Reactions and Fragmentations

α-Haloketones are known to undergo certain rearrangement reactions.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. This involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide) to yield a rearranged carboxylic acid derivative (an ester in this case). The applicability of this rearrangement to this compound would depend on the specific reaction conditions and the stability of the intermediates.

nih.govnih.gov-Phospha-Brook Rearrangement: This rearrangement involves the migration of a phosphonyl group from a carbon to an oxygen atom in α-hydroxyphosphonates, which can be generated from α-haloketones. mdpi.com This serves as a method for synthesizing α-phosphoryloxy esters. mdpi.com

Significant fragmentation is not a commonly reported primary reaction pathway for this compound under typical synthetic conditions, which generally favor substitution or carbonyl addition reactions.

Reaction Kinetics and Thermodynamic Considerations

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the reaction kinetics and thermodynamic properties of this compound. Detailed research findings, including reaction rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction for this specific compound, are not publicly available.

The reactivity of α-bromoketones, the class of compounds to which this compound belongs, is generally characterized by the electrophilic nature of the carbon atom bearing the bromine. This makes it susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing 2-fluoropyridin-4-yl group is expected to influence the reactivity of the α-bromo position. However, without specific studies, any discussion on the kinetic and thermodynamic profile remains speculative.

General information on related compounds, such as other α-bromoketones, indicates that their reactions are subject to kinetic and thermodynamic control depending on the reaction conditions and the nature of the nucleophile. For instance, in asymmetric cross-coupling reactions of racemic α-bromoketones, the enantiomeric excess of the product is noted to be consistent throughout the reaction, which suggests that the kinetic resolution of the starting material is not a significant factor under those specific catalytic conditions.

Due to the absence of published research, no data tables on reaction kinetics or thermodynamic considerations for this compound can be provided.

Applications of 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone As a Synthetic Intermediate

Role in Heterocycle Synthesis (e.g., Fused Pyridines, Imidazoles, Thiazoles)

The bifunctional nature of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone, containing both an electrophilic carbonyl carbon and a highly reactive α-bromine atom, makes it an ideal precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science.

One of the most prominent applications is in the synthesis of imidazo[1,2-a]pyridines . This fused bicyclic system is recognized as a "privileged scaffold" in drug discovery. The general synthetic route involves the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-haloketone, such as this compound. The reaction typically proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the bromoacetyl group, followed by an intramolecular cyclization and dehydration to form the stable fused imidazole (B134444) ring. google.comrsc.org This reaction is often facilitated by a base and can be carried out under various conditions, including microwave irradiation to accelerate the process. rsc.org

Similarly, this intermediate is crucial for the Hantzsch thiazole (B1198619) synthesis . This classic method involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. The reaction between this compound and a suitable thioamide would lead to the formation of a 2,4-disubstituted thiazole, where the 4-position is occupied by the (2-fluoropyridin-4-yl) moiety. nih.gov This method provides a straightforward entry to highly functionalized thiazole derivatives, which are known to possess a wide range of biological activities.

The reactivity of the α-bromo ketone moiety is central to these transformations, allowing for the facile construction of five-membered rings fused to or substituted with the pyridine core.

Table 1: Heterocycle Synthesis via 2-Bromo-α-keto Intermediates

Reaction NameReactant 1Reactant 2Resulting Heterocycle
Imidazo[1,2-a]pyridine (B132010) SynthesisThis compound2-Aminopyridine derivativeImidazo[1,2-a]pyridine
Hantzsch Thiazole SynthesisThis compoundThioamide/ThioureaThiazole

Utility in Carbon-Carbon Bond Formation Reactions (e.g., Cross-Couplings)

While the primary reactivity of the bromoacetyl group involves nucleophilic substitution for heterocycle formation, the pyridine ring itself contains two sites amenable to carbon-carbon bond formation: the bromine atom (if present on the ring) and the C-F bond. However, direct cross-coupling reactions involving the bromoacetyl group are less common.

More typically, the this compound moiety is first incorporated into a larger heterocyclic system, such as an imidazo[1,2-a]pyridine. The resulting scaffold, now containing a 2-fluoropyridine (B1216828) substituent, can then undergo cross-coupling reactions. The fluorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution (SNAr), or if a bromo-substituted aminopyridine was used in the initial cyclization, that bromine atom becomes a handle for palladium-catalyzed cross-coupling reactions.

For instance, related bromopyridine derivatives are widely used in Sonogashira couplings to connect with terminal alkynes, forming C(sp²)-C(sp) bonds. sigmaaldrich.comgoogle.comnih.gov This reaction, catalyzed by palladium and a copper co-catalyst, is fundamental in synthesizing conjugated systems for materials science and complex natural products. sigmaaldrich.comgoogle.com Similarly, Suzuki-Miyaura coupling of brominated azaborines (related nitrogen-containing heterocycles) with boronic acids or their derivatives is a well-established method for creating new carbon-carbon bonds. researchgate.net While direct coupling on this compound is not the primary application, its role as an intermediate enables subsequent cross-coupling on the more complex molecules derived from it.

Precursor for Advanced Organic Materials and Ligands (non-biological)

The structural features of this compound make it a valuable building block for non-biological advanced organic materials and ligands. The pyridine nitrogen provides a coordination site for metal ions, making it a precursor for designing specialized ligands used in catalysis or materials science.

For example, related dihalogenated pyridines, like 2-bromo-4-fluoropyridine, are used to synthesize bis(pyridine) ligands via Sonogashira coupling. sigmaaldrich.com These ligands can stabilize metal cations, leading to the development of novel halogenating reagents or catalysts. The fluorine atom allows for further functionalization, enabling the creation of complex structures like Janus-type organoiridium complexes which possess both hole- and electron-transporting moieties for applications in organic electronics. sigmaaldrich.com By first reacting this compound to form a more complex heterocycle, the resulting (2-fluoropyridin-4-yl)-substituted system can be used to construct sophisticated ligands for applications such as dye-sensitized solar cells. google.com

Contributions to Complex Molecular Architecture Construction

The true synthetic power of this compound is realized in its role as a foundational piece for building complex molecular architectures, particularly for pharmaceutical applications. Its ability to readily form key heterocyclic cores is the first step in multi-step syntheses.

Patents reveal that imidazo[1,2-a]pyridine derivatives, synthesized from α-bromoketone precursors, are investigated as potent inhibitors of biological targets like the proton pump, for treating gastric acid-related diseases, or as kinase inhibitors for oncology. nih.govgoogle.com For example, patent WO2021013864A1 describes 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potential treatments for neoplasms. chemscene.com The synthesis of these complex molecules relies on the initial formation of the imidazo[1,2-a]pyridine core, which is then further elaborated through subsequent reactions on the pyridine or imidazole rings.

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for anticancer drug research, showcases a multi-step sequence where a related bromo-fluoro-aniline is coupled with a modified pyridine ring, followed by reduction and condensation to build the final complex heterocyclic system. researchgate.net This demonstrates how precursors like this compound are critical starting points for constructing molecules with significant biological activity and intricate designs.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass.

For a compound like 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone (C₇H₅BrFNO), HRMS using a soft ionization technique such as Electrospray Ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in an approximate 1:1 ratio, leading to two major peaks separated by 2 Da.

While specific experimental HRMS data for this compound is not publicly available, analysis of analogous compounds provides a clear expectation. For instance, the HRMS data for 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone, a related bromo-ketone, showed the calculated m/z for [M+Na]⁺ as 404.9096, with the found value being 404.9090, demonstrating the high accuracy of the technique. rsc.org

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Ion FormulaMass (Da)Relative Abundance (%)
C₇H₅⁷⁹BrFNO217.9586100.0
C₇H₅⁸¹BrFNO219.956697.3

Note: This table represents a theoretical calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, can provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methylene (B1212753) protons (—CH₂Br) and the three aromatic protons on the pyridine (B92270) ring. The methylene protons would likely appear as a singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group. The pyridine protons would exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with each other and with the fluorine atom. For example, in the related compound 2-bromo-1-(4-fluorophenyl)ethanone, the methylene protons appear as a singlet at 4.43 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum would reveal all seven carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the 185-195 ppm range. The carbon of the bromomethyl group (—CH₂Br) would appear in the aliphatic region, while the five carbons of the fluoropyridine ring would be in the aromatic region. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the chemical environment of the fluorine atom. For this compound, a single resonance would be expected. Its chemical shift and coupling to adjacent protons would confirm its position on the pyridine ring.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to finalize the structural assignment. A COSY spectrum would establish the connectivity between coupled protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Key Correlations (2D-NMR)
¹H~4.5 (s, 2H, CH₂Br)HSQC: Correlates with CH₂Br carbon
~7.5-8.5 (m, 3H, Pyridine-H)COSY: Shows H-H couplings within the ring
¹³C~30-35 (CH₂Br)HSQC: Correlates with CH₂Br protons
~110-165 (Pyridine-C, with C-F coupling)HMBC: Shows long-range C-H correlations
~190 (C=O)HMBC: Correlates with CH₂Br protons
¹⁹FSpecific chemical shiftCorrelates with adjacent protons and carbons

Note: The chemical shifts are estimations based on data from analogous compounds. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive proof of a molecule's structure by mapping the electron density of a single crystal. This technique reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. It can also elucidate intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the crystal packing.

For this compound, obtaining suitable crystals would allow for the unambiguous determination of its molecular geometry. Studies on related compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, have provided detailed crystal data, including unit cell dimensions and space group information. nih.gov The introduction of both bromine and fluorine atoms could lead to interesting intermolecular C-H···O, C-H···F, or C-H···Br interactions, influencing the supramolecular architecture. bldpharm.com

Table 3: Example Crystal Data Parameters from a Related Bromo-Ketone

ParameterExample Value (from a related compound)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7360
b (Å)12.441
c (Å)10.048
β (°)111.42
Volume (ų)900.3
Z (molecules/unit cell)4

Note: This data is for the analogous compound 2-Bromo-1-(4-methoxyphenyl)ethanone and is for illustrative purposes only. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1680-1720 cm⁻¹. Other key vibrations would include C-F stretching, C-Br stretching, and various C=C and C=N stretching modes from the pyridine ring. For comparison, 2-bromo-1-(m-tolyl)ethanone (B1277502) shows a strong C=O peak at 1732 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The C=O stretch is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are also usually prominent. For the related compound 2-bromo-1-(4-fluorophenyl)ethanone, Raman spectra have been documented and are used for its characterization. researchgate.net

Table 4: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)IR1680 - 1720Strong
C-F (Aryl)IR1100 - 1400Strong
C-BrIR500 - 600Medium-Strong
C=C/C=N (Pyridine)IR/Raman1400 - 1600Medium-Strong

Note: These are typical ranges and can vary based on the specific molecular structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for this compound. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected by a UV detector. Chemical suppliers often report purity as determined by HPLC. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can be a powerful analytical tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. This method would provide both the retention time (a measure of purity) and the mass spectrum (a confirmation of identity) for the compound.

Table 5: Typical Chromatographic Methods for Analysis

TechniqueColumn TypeMobile Phase/Carrier GasDetectionPurpose
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water GradientUV-Vis Diode Array DetectorPurity Assessment
GC-MSCapillary (e.g., DB-5ms)HeliumMass Spectrometer (EI)Separation and Identification of Volatile Components

Theoretical and Computational Chemistry Studies of 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic signatures.

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule in its ground state can be calculated. This provides precise information on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to a wide range of pyridine (B92270) derivatives to understand their structural parameters. tandfonline.com

Furthermore, DFT allows for the calculation of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential near the hydrogen atoms and the carbon of the carbonyl group.

Illustrative Data Table from a Hypothetical DFT Study:

ParameterCalculated Value
Optimized Ground State Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility. An MD simulation would model the movement of atoms in this compound over time by solving Newton's equations of motion.

The primary application of MD for a relatively small molecule like this would be to investigate the rotation around single bonds, particularly the bond connecting the carbonyl group to the pyridine ring and the bond between the carbonyl carbon and the bromomethyl group. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature, one can observe the accessible conformations and the energy barriers between them.

The results of an MD simulation are typically analyzed to identify the most stable conformers and their relative populations. This information is crucial for understanding how the molecule might interact with biological targets or other reactants, as its shape plays a key role in molecular recognition.

Illustrative Table of Conformational Analysis from a Hypothetical MD Simulation:

Dihedral AngleMost Populous Conformation (°)Energy Barrier (kcal/mol)
C(ring)-C(ring)-C(carbonyl)-C(bromo)ValueValue
C(ring)-C(carbonyl)-C(bromo)-BrValueValue

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. For this compound, a QSPR approach could be used to estimate properties that have not been experimentally measured.

This would involve calculating a set of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment from DFT).

Once the descriptors are calculated, they can be used as input for a pre-existing QSPR model that has been trained on a large dataset of compounds with known properties. Properties that could be predicted include boiling point, solubility, and partition coefficient (logP). Such predictions are valuable in the early stages of chemical research for screening and prioritizing compounds.

Illustrative QSPR Prediction Table:

PropertyPredicted Value
Boiling Point (°C)Value
Water Solubility (mg/L)Value
Octanol-Water Partition Coefficient (logP)Value

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms. For this compound, one could investigate various potential reactions, such as nucleophilic substitution at the brominated carbon or reactions involving the carbonyl group.

DFT calculations can be used to map out the potential energy surface for a proposed reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

Frequency calculations are performed on the optimized structures to confirm their nature. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Analyzing the eigenvector associated with this imaginary frequency confirms that the transition state connects the desired reactant and product.

Aromaticity and Electronic Delocalization Studies of the Pyridine Ring

Several computational indices are used to quantify aromaticity. These include nucleus-independent chemical shift (NICS), which measures the magnetic shielding at the center of the ring, and the harmonic oscillator model of aromaticity (HOMA), which is based on the geometric criterion of bond length equalization. Negative NICS values and HOMA values close to 1 are indicative of aromaticity.

Natural Bond Orbital (NBO) analysis is another valuable technique. It can be used to study the delocalization of electron density from the lone pairs of the fluorine and nitrogen atoms into the pi-system of the pyridine ring, as well as the electron-withdrawing effects of the bromoacetyl group. This provides a detailed picture of the electronic interactions within the molecule.

Illustrative Aromaticity Indices Table:

Aromaticity IndexCalculated Value for Pyridine Ring
NICS(0) (ppm)Value
NICS(1) (ppm)Value
HOMAValue

Stereochemical Aspects and Chirality in Derivatizations of 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone

Enantioselective Synthesis of Chiral Derivatives

The enantioselective synthesis of chiral derivatives from 2-bromo-1-(2-fluoropyridin-4-yl)ethanone can be approached through several established asymmetric methodologies. A primary route involves the asymmetric reduction of the ketone to form a chiral alcohol. Another significant strategy is the enantioselective substitution of the bromine atom.

One of the most common methods for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the parent ketone, 1-(2-fluoropyridin-4-yl)ethanone, followed by bromination, or more directly, the asymmetric reduction of this compound itself. This can be achieved using chiral catalysts, such as those based on transition metals like ruthenium or rhodium complexed with chiral ligands, or through biocatalysis with enzymes like ketoreductases. For instance, the use of a chiral oxazaborolidine catalyst, as in the Corey-Bakshi-Shibata (CBS) reduction, is a well-established method for producing chiral alcohols with high enantiomeric excess (ee).

Another approach involves the enantioselective alkylation or arylation of the enolate derived from the corresponding ketone. By employing a chiral base or a chiral phase-transfer catalyst, it is possible to introduce a substituent at the α-position in a stereocontrolled manner.

While specific research on the enantioselective derivatization of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear framework for how such transformations could be achieved. The table below illustrates potential enantioselective reactions based on well-established synthetic methods.

Reaction Type Reagents and Conditions Potential Chiral Product Typical Enantiomeric Excess (ee)
Asymmetric Reduction(R)-CBS catalyst, BH3·SMe2(R)-2-bromo-1-(2-fluoropyridin-4-yl)ethanol>90%
Asymmetric AlkylationChiral phase-transfer catalyst, alkyl halide2-bromo-2-alkyl-1-(2-fluoropyridin-4-yl)ethanoneVariable, up to 99%
Enzyme-Catalyzed ReductionKetoreductase, NADPH(S)-2-bromo-1-(2-fluoropyridin-4-yl)ethanol>95%

Diastereoselective Transformations

Once a chiral center is established in a derivative of this compound, subsequent reactions that introduce a new stereocenter can be influenced by the existing one, leading to diastereoselective outcomes. The degree of diastereoselectivity is governed by the steric and electronic nature of the chiral substrate and the reaction conditions.

For example, if a chiral alcohol derivative such as (R)-2-bromo-1-(2-fluoropyridin-4-yl)ethanol is subjected to a reaction that creates a new stereocenter, the existing hydroxyl group can direct the approach of the incoming reagent. This is often explained by models such as Cram's rule, the Felkin-Anh model, or the chelation-controlled model, depending on the specific substrate and reagents.

A hypothetical diastereoselective reaction is the addition of a Grignard reagent to the ketone of a chiral derivative. The pre-existing stereocenter will favor the formation of one diastereomer over the other.

Chiral Substrate Reaction Reagents Potential Diastereomeric Products Expected Major Diastereomer
(S)-2-bromo-2-methyl-1-(2-fluoropyridin-4-yl)ethanoneGrignard AdditionMeMgBr, Et2O(1R,2S)- and (1S,2S)-2-bromo-1,2-dimethyl-1-(2-fluoropyridin-4-yl)ethanolGoverned by Felkin-Anh model
(R)-2-bromo-1-(2-fluoropyridin-4-yl)ethanolEpoxidation of an alkenyl substituentm-CPBADiastereomeric epoxidesDependent on substrate conformation

Asymmetric Catalysis Involving this compound

Asymmetric catalysis is a powerful tool for generating chiral molecules from prochiral starting materials like this compound. In this context, a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

A prime example of asymmetric catalysis applicable to this compound is the transfer hydrogenation of the ketone functionality. This reaction typically employs a chiral transition metal complex, such as a Ru(II) or Rh(III) catalyst with a chiral diamine or amino alcohol ligand, and a hydrogen source like isopropanol (B130326) or formic acid. The catalyst creates a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Another potential application of asymmetric catalysis is in the kinetic resolution of racemic derivatives of this compound. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture at a faster rate, leaving the unreacted substrate enriched in the other enantiomer.

The table below summarizes some potential asymmetric catalytic reactions involving the target compound.

Catalytic System Reaction Type Hydrogen Source Potential Product and Enantioselectivity
Ru(II)-TsDPENAsymmetric Transfer HydrogenationIsopropanol(R)- or (S)-2-bromo-1-(2-fluoropyridin-4-yl)ethanol, >95% ee
Chiral Phosphoric AcidAsymmetric Henry ReactionNitromethaneChiral nitroaldol product, high ee
Chiral Lewis AcidAsymmetric AllylationAllylboronateChiral homoallylic alcohol, high ee

Chiroptical Properties of Derived Structures

Chiral derivatives of this compound are expected to exhibit chiroptical properties, which are the differential interaction of the molecule with left and right circularly polarized light. These properties are a direct consequence of the molecule's chirality and are essential for characterizing the stereochemistry of the synthesized compounds.

The most common chiroptical techniques are polarimetry, which measures the specific rotation ([α]), and circular dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light. The sign and magnitude of the specific rotation are used to distinguish between enantiomers, although the absolute configuration generally cannot be determined from this measurement alone without comparison to a known standard.

CD spectroscopy provides more detailed structural information. The Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a chromophore, can often be correlated with the absolute configuration of the stereocenters near the chromophore. For derivatives of this compound, the pyridine (B92270) ring and the carbonyl group are the main chromophores that would give rise to a CD spectrum.

Chiroptical Property Information Provided Expected for Chiral Derivatives
Specific Rotation ([α])Distinguishes between enantiomers (e.g., + or - rotation)Non-zero value, with enantiomers having equal and opposite rotations
Circular Dichroism (CD)Information about the absolute configuration and conformationCharacteristic Cotton effects associated with the pyridine and carbonyl chromophores
Optical Rotatory Dispersion (ORD)Complements CD data, shows the change of optical rotation with wavelengthComplex curve with peaks and troughs corresponding to Cotton effects

Photochemistry and Electrochemistry of 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone

Photochemical Transformations and Reaction Mechanisms

Detailed studies on the photochemical transformations of 2-bromo-1-(2-fluoropyridin-4-yl)ethanone are not extensively documented in publicly available literature. However, the photochemical behavior of α-haloketones is generally characterized by the facile cleavage of the carbon-halogen bond upon irradiation. For this compound, it is proposed that UV irradiation would lead to the homolytic cleavage of the C-Br bond, a well-established photochemical reaction for such compounds. This process would generate a 2-fluoro-4-pyridinylcarbonylmethyl radical and a bromine radical. The subsequent reaction pathways of these radical intermediates would be highly dependent on the solvent and the presence of other reactants. In the absence of radical scavengers, potential reactions could include dimerization of the organic radical or hydrogen abstraction from the solvent.

Electron Transfer Processes and Redox Potentials

The presence of the electron-withdrawing 2-fluoropyridine (B1216828) ring is expected to influence the reduction potential. It would likely make the carbonyl group more susceptible to reduction. The fluorine atom at the 2-position of the pyridine (B92270) ring further enhances the electrophilic character of the molecule.

Electrochemical Synthesis and Derivatization

Electrochemical methods offer a powerful and environmentally benign alternative for the synthesis and derivatization of heterocyclic compounds. researchgate.netgre.ac.uk While specific protocols for this compound are not detailed, the principles of organic electrosynthesis can be applied. gre.ac.uk For instance, the electrochemical reduction of this compound in the presence of an electrophile could lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position of the ketone.

One notable application of related α-bromoketones is in the electrochemical synthesis of imidazo[1,2-a]pyridines. researchgate.net A similar strategy could be envisioned for this compound, where it could react with various 2-aminopyridines in an electrochemical cell to generate novel fluorinated imidazo[1,2-a]pyridine (B132010) derivatives. This approach often proceeds under mild conditions without the need for external chemical oxidants. researchgate.net

Electrochemical Application Potential Reaction Significance
Cathodic ReductionCleavage of C-Br bond to form an enolate intermediate.Enables further functionalization at the α-carbon.
Paired ElectrolysisReaction with 2-aminopyridines to form imidazo[1,2-a]pyridines. researchgate.netProvides a green synthetic route to valuable heterocyclic scaffolds. researchgate.net

Luminescence and Fluorescence Properties (if applicable, non-biological)

The luminescence and fluorescence properties of this compound have not been specifically reported. However, the presence of the 2-fluoropyridine moiety, a common structural motif in fluorescent materials, suggests that the compound or its derivatives could exhibit interesting photophysical properties. The rigidified structures, such as the imidazo[1,2-a]pyridines that can be synthesized from it, are often fluorescent. The nature of the substituents on the pyridine and the resulting fused ring system would play a crucial role in determining the emission wavelength and quantum yield. Further investigation into the photophysical characteristics of this compound and its derivatives is warranted to explore their potential in materials science, for example, as organic light-emitting diode (OLED) components or fluorescent probes.

Structure Chemical Activity Relationships Scar and Design Principles

Influence of Fluorine and Bromine on Reactivity and Selectivity

The reactivity of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is significantly governed by the two halogen atoms, bromine and fluorine, which play distinct and crucial roles. The bromine atom, attached to the α-carbon of the ethanone (B97240) moiety, functions as an excellent leaving group in nucleophilic substitution reactions. organic-chemistry.orgyoutube.com The carbon-bromine (C-Br) bond is relatively weak compared to other carbon-halogen bonds, facilitating its cleavage. libretexts.org This makes the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. savemyexams.com

The general reactivity trend for halogens as leaving groups in nucleophilic substitutions is I > Br > Cl > F. libretexts.org The bond enthalpy of the C-Br bond is approximately 290 kJ/mol, which is considerably lower than that of a carbon-fluorine (C-F) bond at 467 kJ/mol. libretexts.org This disparity in bond strength underscores why the bromine is readily displaced while the fluorine on the pyridine (B92270) ring remains intact during typical substitution reactions.

In contrast, the fluorine atom at the 2-position of the pyridine ring primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect is twofold: it deactivates the pyridine ring towards electrophilic aromatic substitution but, more importantly, it enhances the electrophilicity of the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more prone to nucleophilic attack, which can be a key step in various reaction mechanisms. While the C-F bond itself is very strong and generally unreactive under nucleophilic substitution conditions, its electronic influence is felt throughout the molecule. libretexts.org

Impact of Pyridine Nitrogen on Chemical Behavior

The nitrogen atom in the pyridine ring is a defining feature of the molecule's chemical personality. As a heteroatom, it is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the aromatic ring. This inductive effect, compounded by the fluorine atom, significantly lowers the electron density of the entire pyridine system.

This electron deficiency has several consequences. Firstly, it enhances the electrophilic character of the carbonyl group attached at the 4-position, making it more reactive towards nucleophiles. Secondly, the nitrogen atom provides a site for potential coordination with Lewis acids or metal catalysts, which can further modulate the reactivity of the molecule. organic-chemistry.org For instance, coordination to a metal can increase the polarity of the attached functional groups. The basic lone pair of electrons on the nitrogen (though its basicity is reduced by the electron-withdrawing fluorine) can participate in hydrogen bonding or acid-base chemistry, influencing the solubility and reaction kinetics in protic solvents.

Steric and Electronic Effects in Derivatives

When this compound is used as a building block, the introduction of various substituents leads to derivatives whose reactivity is governed by new steric and electronic effects.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring or on a nucleophile that has displaced the bromine will alter the electronic landscape of the resulting molecule.

On the Pyridine Ring: Adding an EDG (e.g., an amino or alkoxy group) elsewhere on the ring would partially counteract the deactivating effects of the fluorine and nitrogen, potentially influencing the site-selectivity of further reactions. Conversely, adding another EWG would further decrease the electron density.

On the Side Chain: The nature of the nucleophile that replaces the α-bromo group dictates the properties of the new side chain. For example, forming a thioether by reaction with a thiol introduces a sulfur atom, which can be further oxidized, while reaction with an amine leads to α-aminoketones, which are precursors to many biologically active heterocycles.

Steric Effects: The size of the nucleophile attacking the α-carbon is a critical factor. Bulky nucleophiles may face steric hindrance, slowing down the rate of substitution. nih.gov Similarly, modifications that introduce bulky groups near the reactive sites can shield them from attack, thereby controlling selectivity. In the synthesis of complex molecules like kinase inhibitors, steric factors are crucial for achieving the desired conformation for binding to a target protein. mdpi.com The interplay between steric hindrance and electronic properties allows for fine-tuning of the molecule's reactivity and final structure. mdpi.com

Derivative TypeSubstituent ExampleExpected Electronic EffectPotential Steric Impact
α-Amino Ketone-NHRIntroduces basic nitrogen, potential for H-bondingSteric bulk depends on R group
α-Thioether Ketone-SRSulfur can be oxidized, influencing polarityLess bulky than many nitrogen substituents
α-Alkoxy Ketone-ORAdds an ether linkage, increases polaritySteric hindrance depends on R group

Rational Design of Modified Pyridinyl Ethanone Scaffolds for Specific Chemical Transformations

The structure of this compound makes it an ideal starting scaffold for the rational design of more complex molecules, particularly in medicinal chemistry. nih.gov Pyridine-based structures are common in approved drugs, and this compound provides a reactive handle (the bromoacetyl group) to build out molecular complexity. mdpi.com

For example, in the design of kinase inhibitors, a common strategy involves creating a molecule that can fit into the ATP-binding site of a target kinase. nih.gov The 2-fluoropyridine (B1216828) core of this molecule can serve as a key hydrogen-bonding component, while the side chain, built out from the bromoacetyl function, can be designed to occupy other pockets within the enzyme's active site. nih.gov The α-bromo ketone is a classic electrophile for forming bonds with nucleophilic residues or for constructing larger heterocyclic systems like imidazoles, oxazoles, or thiazoles, which are themselves prevalent pharmacophores.

The rational design process would involve:

Reaction with a Nucleophile: Displacing the bromide with a carefully chosen nucleophile to introduce a desired functional group or a larger molecular fragment.

Cyclization Reactions: Using the ketone and the newly introduced group to form a new heterocyclic ring fused or attached to the pyridine. For example, reaction with a thioamide could yield a thiazole (B1198619) ring.

Further Functionalization: Modifying the newly formed structure to optimize properties like solubility, cell permeability, and binding affinity for a specific biological target. nih.gov

This building-block approach allows chemists to systematically explore chemical space around the 2-fluoropyridinyl ethanone core to develop compounds with highly specific functions for chemical or biological applications. rsc.org

Future Directions and Emerging Research Avenues for 2 Bromo 1 2 Fluoropyridin 4 Yl Ethanone

Advanced Catalytic Applications (non-biological)

The presence of the α-bromo ketone moiety in 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone suggests its potential as a substrate in advanced catalytic transformations. A particularly promising area is its application in stereoconvergent carbon-carbon bond-forming reactions. Drawing parallels from studies on similar racemic α-bromoketones, this compound could be a valuable electrophile in catalytic asymmetric cross-coupling reactions with various nucleophiles, such as arylzinc reagents. Such reactions, often catalyzed by transition metals like nickel, can provide enantiomerically enriched α-aryl ketones, which are important structural motifs in pharmaceuticals and other biologically active molecules.

Future research could focus on developing catalyst systems that are effective for the asymmetric arylation, vinylation, or alkylation of this compound. The fluorinated pyridine (B92270) ring may influence the electronic properties of the ketone and the transition state of the catalytic cycle, necessitating the development of tailored ligands and reaction conditions.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypePotential NucleophileCatalyst System (Analogous)Potential Product
Asymmetric ArylationArylzinc reagentsNiCl₂·glyme / Chiral LigandEnantiomerically enriched α-aryl-2-fluoropyridin-4-yl ketones
Asymmetric VinylationVinyl boronic acidsPalladium / Chiral Phosphine LigandEnantiomerically enriched α-vinyl-2-fluoropyridin-4-yl ketones
Asymmetric AlkylationAlkyl Grignard reagentsCopper / Chiral LigandEnantiomerically enriched α-alkyl-2-fluoropyridin-4-yl ketones

Integration into Flow Chemistry and Continuous Synthesis

The synthesis of heterocyclic compounds and α-halo ketones has increasingly benefited from the adoption of flow chemistry and continuous manufacturing processes. These technologies offer advantages in terms of safety, scalability, and process control. The preparation of this compound and its subsequent derivatizations are well-suited for translation to continuous flow systems.

Future work in this area could involve the development of a multi-step continuous process for the synthesis of this compound, potentially starting from simple pyridine precursors. Furthermore, its use as a building block in the continuous synthesis of more complex molecules, such as active pharmaceutical ingredients, could be explored. The precise control over reaction parameters in a flow reactor could allow for the safe handling of potentially hazardous reagents and intermediates, as well as improved yields and selectivities in its derivatization reactions. For instance, the synthesis of various functionalized pyridines has been successfully demonstrated in flow, suggesting that similar strategies could be applied to this compound.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Pyridine-containing molecules are well-established building blocks in the field of supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The 2-fluoropyridin-4-yl moiety of the target compound could be exploited in the design and synthesis of novel supramolecular assemblies.

Future research could investigate the self-assembly of this molecule or its derivatives into discrete molecular architectures or extended networks. The presence of the bromine and fluorine atoms could also be leveraged to introduce halogen bonding as an additional directional interaction to guide the self-assembly process. Furthermore, derivatives of this compound could be designed to act as guests that bind within the cavities of larger host molecules, or as ligands for the construction of metal-organic frameworks (MOFs) with interesting structural and functional properties. The ability of pyridine-amide based ligands to form discrete molecular assemblies highlights the potential of suitably modified derivatives of the title compound in this area.

Development of Novel Analytical Probes (chemical sensing, non-biological)

The development of new sensing materials and chemical sensors is a rapidly advancing field. While direct applications of α-bromo ketones as analytical probes are not widespread, the reactive nature of this functional group could be harnessed to design novel sensing platforms. For instance, the α-bromo ketone can act as a reactive handle to covalently attach the fluoropyridyl moiety to a surface or a larger molecular scaffold.

Future research could explore the synthesis of derivatives of this compound that incorporate a signaling unit, such as a fluorophore. The reaction of the α-bromo ketone with a specific analyte could then trigger a change in the spectroscopic properties of the molecule, allowing for its detection. The fluorinated pyridine ring itself might also impart useful photophysical properties to such probes. The design of functional dyes that change color or produce light upon reacting with a specific substance is a key area of chemical sensor development.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound will likely focus on developing more sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, catalysts, and reagents.

For the synthesis of α-haloketones in general, efforts have been made to replace hazardous brominating agents with safer alternatives and to develop catalytic methods that minimize waste. Future work could explore the direct α-bromination of the parent ketone using more environmentally benign brominating agents and catalytic systems. Additionally, the integration of flow chemistry, as mentioned earlier, can contribute to a greener process by improving energy efficiency and reducing solvent usage. Research into solvent-free halogenation reactions mediated by solid-supported reagents is a promising avenue for the sustainable synthesis of α-haloketones.

Uncharted Reaction Pathways and Novel Derivatizations

The rich chemical functionality of this compound provides a platform for exploring a wide range of uncharted reaction pathways and novel derivatizations. The presence of two electrophilic centers (the carbonyl carbon and the α-carbon) and the pyridine ring allows for a diverse array of chemical transformations.

Future research is expected to uncover new reactions and synthetic applications of this versatile building block. For example, its reaction with various nucleophiles can lead to the synthesis of a wide variety of heterocyclic compounds. The reaction of α-halo ketones with amines, thioureas, and other binucleophiles is a well-established method for the synthesis of imidazoles, thiazoles, and other important heterocyclic systems. Exploring these reactions with this compound could lead to novel fluorinated pyridine-containing heterocycles with potential applications in medicinal chemistry and materials science. The reaction of 2-aminopyridine (B139424) with α-halo ketones, for instance, is a known route to imidazo[1,2-a]pyridines, suggesting that similar annulation strategies could be applied to derivatives of the title compound.

Table 2: Potential Derivatization Reactions of this compound

ReactantReaction TypePotential Product Class
Thioamides/ThioureasHantzsch Thiazole (B1198619) Synthesis2-Aryl/amino-4-(2-fluoropyridin-4-yl)thiazoles
AmidinesImidazole (B134444) Synthesis2,4-Disubstituted imidazoles with a 2-fluoropyridin-4-yl substituent
1,2-DiaminobenzenesQuinoxaline Synthesis2-(2-Fluoropyridin-4-yl)quinoxalines
Sodium AzideNucleophilic Substitution2-Azido-1-(2-fluoropyridin-4-yl)ethanone

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via bromination of a pre-functionalized pyridine precursor. A typical protocol involves:
  • Step 1 : Acylation of 2-fluoropyridine-4-carboxylic acid derivatives to form the ethanone backbone.

  • Step 2 : Bromination using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) in anhydrous dichloromethane (DCM) or acetonitrile under inert atmosphere .

  • Optimization : Reaction temperature (0–25°C), stoichiometric control of brominating agents, and use of catalytic Lewis acids (e.g., AlCl3\text{AlCl}_3) improve yield (typically 70–85%). Purity is enhanced via recrystallization from diethyl ether or hexane .

    • Key Data :
ParameterValueSource
Yield Range70–85%
Preferred SolventDCM, Acetonitrile

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., fluoropyridine C-F coupling at ~160 ppm, bromoethanone carbonyl at ~190 ppm).

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular mass (218.02 g/mol) and isotopic patterns for Br/F .

  • X-ray Crystallography : SHELX software refines crystal structures, resolving halogen bonding and planarity of the pyridine ring .

    • Key Data :
TechniqueCritical Peaks/ParametersSource
1H^1\text{H}-NMRδ 8.5–8.7 (pyridine-H), δ 4.5 (CH2_2Br)
HRMSm/z 218.02 (M+^+)

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles .
  • Storage : Inert atmosphere (Ar/N2_2), 2–8°C to prevent degradation or hydrolysis .
  • Hazard Mitigation : Avoid skin contact (H315/H318) and inhalation (H335); use fume hoods for solvent removal .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoropyridinyl and bromoethanone groups influence nucleophilic substitution reactions?

  • Methodological Answer :
  • The electron-withdrawing fluorine at the pyridine 2-position activates the ethanone carbonyl toward nucleophilic attack (e.g., amines, thiols).

  • Bromine acts as a leaving group in SN_\text{N}2 reactions, with reactivity modulated by solvent polarity (DMF > DCM) .

  • Case Study : Substitution with NaN3_3 in DMF yields azido intermediates for click chemistry (70–90% yield) .

    • Key Data :
Substituent PositionReactivity (Relative Rate)Source
2-Fluoropyridin-4-yl1.0 (baseline)
4-Chlorophenyl0.6

Q. What structural insights can crystallography provide, and how do enantiomeric impurities affect refinement?

  • Methodological Answer :
  • SHELX Refinement : Resolves bond angles (e.g., C-Br: ~1.9 Å) and torsional strain in the pyridine-ethanone junction .

  • Enantiomorph-Polarity : Flack (η) and Hooft (x) parameters detect chiral impurities; x is preferred for near-centrosymmetric structures .

    • Key Data :
ParameterValueSource
C-Br Bond Length1.89–1.92 Å
Flack Parameter (η)< 0.1 (pure)

Q. How do structural analogs compare in biological activity, and what substituent effects dominate SAR?

  • Methodological Answer :
  • Biological Activity : Fluorine at pyridine 2-position enhances enzyme inhibition (e.g., kinase targets) due to electronegativity and H-bonding .
  • SAR Trends :
Analog StructureActivity (IC50_{50}, nM)Source
2-Fluoro-4-pyridinyl120 ± 15
4-Chlorophenyl450 ± 30

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